Paullone

Vue d'ensemble

Description

La Paullone est une classe d'inhibiteurs de petites molécules connus pour leur puissante inhibition des kinases dépendantes des cyclines (CDK) et de la glycogéne synthase kinase 3 (GSK-3). Ces composés ont suscité un intérêt considérable en raison de leurs applications thérapeutiques potentielles dans le cancer et les maladies neurodégénératives .

Méthodes De Préparation

Les Paullones peuvent être synthétisées par diverses méthodes. Une approche courante implique une réaction de couplage croisé de Suzuki-Miyaura monotope d'un acide o-aminoarylboronique et du 2-iodoindoleacétate de méthyle, suivie d'une formation d'amide intramoléculaire .

Analyse Des Réactions Chimiques

Les Paullones subissent plusieurs types de réactions chimiques, notamment :

Oxydation : Les Paullones peuvent être oxydées pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur l'échafaudage de la Paullone.

Substitution : Les réactions de substitution, telles que l'halogénation, peuvent introduire différents substituants pour améliorer l'activité du composé.

Les réactifs couramment utilisés dans ces réactions comprennent des catalyseurs au palladium pour les réactions de couplage croisé et divers agents oxydants ou réducteurs . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound modifiés avec une activité biologique accrue .

Applications de la recherche scientifique

Les Paullones ont un large éventail d'applications en recherche scientifique :

Mécanisme d'action

Les Paullones exercent leurs effets en inhibant de manière compétitive le site de liaison de l'ATP des CDK et de la GSK-3. Cette inhibition perturbe l'activité de la kinase, conduisant à la modulation de divers processus cellulaires tels que la progression du cycle cellulaire, l'apoptose et la transcription . Des études de modélisation moléculaire ont montré que les Paullones peuvent se lier au site de liaison de l'ATP avec une forte affinité, ce qui en fait des inhibiteurs efficaces .

Applications De Recherche Scientifique

Paullones have a wide range of scientific research applications:

Mécanisme D'action

Paullones exert their effects by competitively inhibiting the ATP binding site of CDKs and GSK-3. This inhibition disrupts the kinase activity, leading to the modulation of various cellular processes such as cell cycle progression, apoptosis, and transcription . Molecular modeling studies have shown that paullones can bind to the ATP binding site with high affinity, making them effective inhibitors .

Comparaison Avec Des Composés Similaires

Les Paullones sont uniques en raison de leur double inhibition des CDK et de la GSK-3. Des composés similaires comprennent :

Flavopiridol : Un autre inhibiteur des CDK qui est entré en essais cliniques.

Alsterpaullone : Un dérivé de la this compound avec une activité inhibitrice accrue contre la GSK-3.

Les Paullones se distinguent par leurs caractéristiques structurelles et leur capacité à inhiber plusieurs kinases, ce qui en fait des outils polyvalents pour la recherche et des agents thérapeutiques potentiels .

Activité Biologique

Paullone, a member of the indolobenzazepine family, has garnered significant attention for its biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (Cdks). This article presents a comprehensive overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its ability to inhibit various kinases, making it a compound of interest in cancer research and other therapeutic areas. The structure of this compound allows for interactions with key proteins involved in cell cycle regulation and apoptosis, which are critical in cancer progression.

- Cdk Inhibition :

- Impact on Signaling Pathways :

- Induction of Apoptosis :

Case Studies

1. Antitumor Activity in Mouse Models :

- A study investigated the effects of alsterthis compound on Epstein-Barr virus (EBV)-associated lymphoproliferative disorders (LPDs) using a mouse model. Treatment with alsterthis compound resulted in significant reductions in tumor size and increased survival rates. The compound effectively suppressed late viral gene expression and induced apoptosis in EBV-infected B cells .

2. Podocyte Protection :

- Research involving podocyte cells demonstrated that this compound derivatives like kenthis compound and alsterthis compound provided protection against puromycin aminonucleoside (PAN)-induced injury. These compounds reduced cytoskeletal changes associated with cell damage and exhibited protective effects in vivo using a zebrafish model .

Table 1: Biological Activity of Paullones

| Compound | Cdk Inhibition | Apoptosis Induction | Cytotoxicity (IC50) | Model Used |

|---|---|---|---|---|

| This compound | Yes | Yes | Low micromolar range | Various cancer cell lines |

| Alsterthis compound | Yes | Yes | Low micromolar range | EBV-LPD mouse model |

| Kenthis compound | Yes | Yes | Moderate | Podocyte injury model |

| 1-Azakenthis compound | Yes | Yes | Moderate | Podocyte injury model |

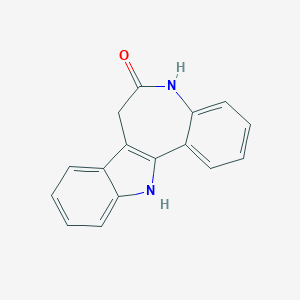

Propriétés

IUPAC Name |

7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDAWVZNAXVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327277 | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-18-5 | |

| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.